molecular formula C11H18FN3O2S B10914017 1-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine

1-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine

Cat. No.: B10914017
M. Wt: 275.35 g/mol
InChI Key: CIJHBOWMYLMHEH-UHFFFAOYSA-N
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Description

1-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine typically involves multiple steps, starting with the preparation of the pyrazole ring. The process often includes the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to form the desired pyrazole derivative . This intermediate is then subjected to further reactions to introduce the sulfonyl and piperidine groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide[][3].

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide[][3].

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines[3][3].

Scientific Research Applications

1-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H18FN3O2S

Molecular Weight

275.35 g/mol

IUPAC Name

1-(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)sulfonylpiperidine

InChI

InChI=1S/C11H18FN3O2S/c1-3-15-11(12)10(9(2)13-15)18(16,17)14-7-5-4-6-8-14/h3-8H2,1-2H3

InChI Key

CIJHBOWMYLMHEH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCCCC2)F

Origin of Product

United States

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